molecular formula C19H24N2O3 B2799271 N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2200353-54-2

N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2799271
CAS RN: 2200353-54-2
M. Wt: 328.412
InChI Key: MIZQGGWSHKKXSV-HZPDHXFCSA-N
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Description

N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as HPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPC is a piperidine-based compound that exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in a wide range of physiological processes, including pain perception, inflammation, and mood regulation. N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to interact with the CB1 and CB2 receptors, which are key components of the endocannabinoid system, and to modulate their activity.
Biochemical and Physiological Effects:
N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models, as well as to improve cognitive function and memory. N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.

Advantages and Limitations for Lab Experiments

N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has some limitations as well. The compound is highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. One potential area of focus is the development of new drugs based on the structure of N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. Researchers may also continue to explore the mechanism of action of the compound and its potential use in the treatment of neurodegenerative diseases and chronic pain. Additionally, researchers may investigate the use of N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves a multi-step process that requires advanced organic chemistry techniques. The first step involves the preparation of the cyclobutene ring, which is achieved through a Diels-Alder reaction. The resulting product is then subjected to a series of chemical reactions, including acylation and amidation, to produce the final compound. The synthesis of N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a challenging process that requires a high degree of expertise and precision.

Scientific Research Applications

N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of a wide range of diseases and conditions. N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for its potential use in the treatment of chronic pain.

properties

IUPAC Name

N-[(1R,2R)-2-hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-2-17(23)21-12-10-19(11-13-21,14-6-4-3-5-7-14)18(24)20-15-8-9-16(15)22/h2-7,15-16,22H,1,8-13H2,(H,20,24)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZQGGWSHKKXSV-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N[C@@H]3CC[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

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